molecular formula C23H29NO2 B14244956 1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one CAS No. 250337-70-3

1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one

Cat. No.: B14244956
CAS No.: 250337-70-3
M. Wt: 351.5 g/mol
InChI Key: PZFGJZJHWREVQO-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of two phenyl groups and a 2,2,6,6-tetramethylpiperidin-1-yl group attached to an ethanone backbone. This compound is of interest in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one typically involves the reaction of 1,2-diphenylethanone with 2,2,6,6-tetramethylpiperidin-1-yl oxide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving free radical scavenging and antioxidant properties.

    Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one involves its ability to interact with various molecular targets. The compound can act as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. It may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one is unique due to the combination of its structural features, which confer both stability and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

250337-70-3

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

1,2-diphenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanone

InChI

InChI=1S/C23H29NO2/c1-22(2)16-11-17-23(3,4)24(22)26-21(19-14-9-6-10-15-19)20(25)18-12-7-5-8-13-18/h5-10,12-15,21H,11,16-17H2,1-4H3

InChI Key

PZFGJZJHWREVQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

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